Vapor Pressure Advantage: TEMAV vs. TDEAV for Efficient Precursor Delivery
The patent for TEMAV explicitly states that its vapor pressure is approximately 5 times greater than that of the known precursor tetrakis(diethylamino)vanadium (TDEAV or V(NEt2)4) [1]. This significantly higher volatility enables a lower source temperature during CVD/ALD, improving precursor delivery efficiency and reducing unwanted condensation.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 1 Torr at 120 °C |
| Comparator Or Baseline | TDEAV (V(NEt2)4): ~0.2 Torr at 120 °C (approximate, inferred from 5x lower pressure claim) |
| Quantified Difference | ~5-fold higher vapor pressure for TEMAV |
| Conditions | As disclosed in patent JP2004323493A |
Why This Matters
Higher vapor pressure is a critical parameter for precursor selection, directly enabling higher film growth rates, better film uniformity in high-aspect-ratio structures, and simplified equipment design due to lower required source temperatures.
- [1] JP2004323493A, 'Tetrakis(ethylmethylamino)vanadium, method for producing the same and a method for forming vanadium nitride film by using the same', YASUHARA MIKIKO; KADOKURA HIDEKIMI, 2004-11-18. View Source
